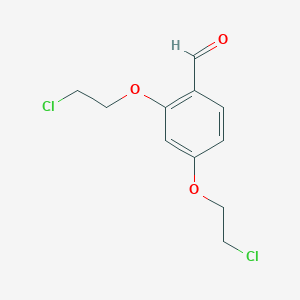

2,4-Bis(2-chloroethoxy)benzaldehyde

Description

Contextualization of Functionalized Benzaldehydes as Key Building Blocks in Organic Synthesis

Functionalized benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors to a vast array of more complex molecules. The aldehyde group is a hub of reactivity, participating in a multitude of transformations such as nucleophilic additions, condensations, and oxidations. noaa.govwiserpub.com This reactivity allows for the construction of diverse molecular scaffolds, which is fundamental in fields like medicinal chemistry and materials science. researchgate.netnih.gov The presence of additional functional groups on the benzene (B151609) ring further enhances their utility, enabling chemists to fine-tune the electronic properties and steric environment of the molecule, thereby directing the course of chemical reactions. hmdb.ca The synthesis of substituted benzaldehydes is an active area of research, with methods being developed to introduce a wide variety of functional groups onto the aromatic ring. rug.nl

Significance of Halogenated Ethers in the Construction of Complex Molecular Architectures

Halogenated ethers, characterized by the presence of one or more halogen atoms on an ether moiety, are not merely passive components in a molecule. nj.govwikipedia.org They are recognized for their ability to impart unique properties to the molecules they are part of. For instance, the inclusion of halogenated ether groups can enhance the thermal stability and flame-retardant properties of polymers. wikipedia.org In the context of organic synthesis, the chloroethoxy groups in 2,4-Bis(2-chloroethoxy)benzaldehyde offer latent reactivity. The terminal chlorine atoms are susceptible to nucleophilic substitution, providing a handle for further molecular elaboration and the construction of more intricate structures, such as crown ethers and other macrocycles. researchgate.netwikipedia.org Bis(2-chloroethyl) ether itself is a known reagent in the synthesis of various compounds, including pharmaceuticals and polymers. researchgate.netrsc.org

Structural Characteristics and Reactive Sites of 2,4-Bis(2-chloroethoxy)benzaldehyde for Chemical Transformations

The structure of 2,4-Bis(2-chloroethoxy)benzaldehyde is a confluence of reactive sites, making it a molecule of considerable interest for synthetic chemists. The primary reactive sites are the aldehyde functional group and the terminal chlorine atoms of the two chloroethoxy side chains.

The aldehyde group, being an electrophilic center, is prone to attack by nucleophiles. This allows for a wide range of chemical transformations, including:

Condensation reactions: With amines or activated methylene (B1212753) compounds to form Schiff bases or α,β-unsaturated systems, respectively.

Oxidation: To the corresponding carboxylic acid.

Reduction: To the corresponding benzyl (B1604629) alcohol.

Wittig-type reactions: To form alkenes.

The chloroethoxy side chains provide additional avenues for chemical modification. The carbon-chlorine bond is a site for nucleophilic substitution reactions (S_N2), allowing for the introduction of a variety of nucleophiles and the extension of the molecular framework. nih.govtsijournals.com This dual reactivity of the aldehyde and the chloroethyl groups makes 2,4-Bis(2-chloroethoxy)benzaldehyde a valuable intermediate for the synthesis of bifunctional or more complex target molecules.

The synthesis of 2,4-Bis(2-chloroethoxy)benzaldehyde would typically be achieved through a Williamson ether synthesis, reacting 2,4-dihydroxybenzaldehyde (B120756) with a suitable two-carbon electrophile bearing a chlorine atom, such as 1-bromo-2-chloroethane (B52838), in the presence of a base. edubirdie.comorientjchem.org

Table 1: Key Reactive Sites and Potential Transformations of 2,4-Bis(2-chloroethoxy)benzaldehyde

| Reactive Site | Type of Reaction | Potential Products |

| Aldehyde (-CHO) | Nucleophilic Addition | Alcohols, Hemiacetals, Acetals |

| Aldehyde (-CHO) | Condensation | Imines (Schiff bases), Enones |

| Aldehyde (-CHO) | Oxidation | Carboxylic Acids |

| Aldehyde (-CHO) | Reduction | Alcohols |

| Chloroethyl (-OCH₂CH₂Cl) | Nucleophilic Substitution | Ethers, Amines, Thioethers, Cyanides |

Data on Related Compounds

Table 2: Physical and Spectroscopic Data of Related Benzaldehydes

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) |

| 2,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | 135-137 sigmaaldrich.com | 220-228 @ 22 mmHg sigmaaldrich.com | ~3300-3100 (O-H), ~1650 (C=O) rsc.org | 9.7 (s, 1H, CHO), 7.2-6.3 (m, 3H, Ar-H), 11.0, 10.1 (s, 2H, OH) rsc.org |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 9-12 researchgate.net | 209-215 researchgate.net | ~1700 (C=O), ~760 (C-Cl) chemicalbook.comresearchgate.net | 10.4 (s, 1H, CHO), 7.9-7.4 (m, 4H, Ar-H) chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(2-chloroethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c12-3-5-15-10-2-1-9(8-14)11(7-10)16-6-4-13/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGRPLWVIDVARA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCl)OCCCl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Bis 2 Chloroethoxy Benzaldehyde

Historical Development of Synthetic Routes to Substituted Benzaldehydes

The synthesis of substituted benzaldehydes has a rich history, with several named reactions forming the bedrock of aromatic aldehyde preparation. These methods, while foundational, often involve harsh conditions and have limitations in terms of substrate scope and functional group tolerance.

Historically significant methods for introducing a formyl group onto an aromatic ring include:

Gattermann-Koch Reaction: This reaction utilizes carbon monoxide and hydrogen chloride in the presence of a catalyst mixture, such as aluminum chloride and cuprous chloride, under high pressure to formylate benzene (B151609) and its derivatives. doubtnut.comtestbook.compw.liveyoutube.comvedantu.com However, it is not applicable to phenols or phenol (B47542) ethers. testbook.com

Gattermann Reaction: A variation of the Gattermann-Koch reaction, this method employs hydrogen cyanide instead of carbon monoxide. wikipedia.org

Vilsmeier-Haack Reaction: This widely used formylation technique involves the reaction of an electron-rich arene with a substituted formamide, like dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.orgpsu.educhemistrysteps.com The reactive species, a Vilsmeier reagent, is a chloromethyliminium salt. chemistrysteps.com This method is particularly effective for activated aromatic compounds such as phenols and anilines. wikipedia.org

Duff Reaction: This reaction uses hexamethylenetetramine (urotropine) as the formylating agent, typically in an acidic medium like trifluoroacetic acid. youtube.com

Sommelet Reaction: Another method employing hexamethylenetetramine for the conversion of benzyl (B1604629) halides to aldehydes. organic-chemistry.org

These classical methods have been instrumental in the development of organic synthesis, providing access to a wide array of substituted benzaldehydes that serve as precursors for more complex molecules.

Contemporary Alkylation Strategies for Installing Chloroethoxy Moieties

The introduction of the 2-chloroethoxy groups onto a dihydroxybenzaldehyde precursor is a crucial step in the synthesis of the target molecule. Modern alkylation strategies focus on achieving high regioselectivity and yield.

The direct alkylation of 2,4-dihydroxybenzaldehyde (B120756) is a common approach. nih.gov This method typically involves the use of an alkylating agent, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane (B1671644), in the presence of a base. The choice of base and solvent is critical to control the regioselectivity of the alkylation, favoring the more nucleophilic 4-hydroxyl group. nih.govdigitellinc.com Unsymmetrical dialkoxybenzaldehydes are generally challenging to synthesize via direct alkylation due to poor regioselectivity. designer-drug.com

A common precursor for this route is 2,4-dihydroxybenzaldehyde. The alkylation reaction introduces the two (2-chloroethoxy) side chains onto the hydroxyl groups of the benzaldehyde (B42025) ring.

The yield and selectivity of the alkylation reaction are highly dependent on several factors:

Base: A variety of inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), and cesium bicarbonate (CsHCO₃) are employed. nih.gov Stronger bases like Na₂CO₃ and Cs₂CO₃ can lead to the formation of the bis-alkylated side product. nih.gov Cesium bicarbonate has been shown to offer favorable basicity for selective mono-alkylation on the 4-hydroxy group. nih.govdigitellinc.com Weaker bases like organic amines (e.g., TEA and DIPEA) have resulted in low yields. nih.gov

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetone (B3395972), and acetonitrile (B52724) (CH₃CN) are commonly used. nih.gov

Temperature: The reaction is often heated to drive it to completion. nih.gov

Catalyst: While not always necessary for simple alkylations, phase-transfer catalysts can sometimes be employed to improve the reaction rate and yield.

| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

| Alkyl Bromide | CsHCO₃ | CH₃CN | 80 °C | Up to 95% | nih.gov |

| 1-Bromopropane | K₂CO₃ | Acetone | Reflux | Good | nih.gov |

| 1-Bromobutane | K₂CO₃ | Acetone | Reflux | Good | nih.gov |

| 1,2-Dibromoethane | CsHCO₃ | CH₃CN | 80 °C | Modest | nih.gov |

Formylation Reactions for Benzaldehyde Core Formation

If the synthesis starts with a bis(2-chloroethoxy)benzene derivative, a formylation reaction is required to introduce the aldehyde functional group. The choice of formylation method depends on the reactivity of the aromatic substrate.

For electron-rich aromatic compounds, the Vilsmeier-Haack reaction is a highly effective method. jk-sci.comwikipedia.orgpsu.educhemistrysteps.com This reaction uses a Vilsmeier reagent, generated in situ from DMF and POCl₃, to formylate the aromatic ring. jk-sci.comwikipedia.org The reaction is typically performed at temperatures ranging from 0°C to 80°C. jk-sci.com An efficient synthesis of 2,4-dihydroxybenzaldehyde from resorcinol (B1680541) using the Vilsmeier-Haack reaction has been developed with yields of 65-75%. tandfonline.com

Other formylation methods include:

Gattermann-Koch Synthesis: This method uses carbon monoxide and hydrogen chloride with a catalyst. doubtnut.com

Duff Reaction: This involves the formylation of phenols using hexamethylenetetramine. youtube.com

The regioselectivity of the formylation is influenced by the directing effects of the existing substituents on the benzene ring.

Green Chemistry Approaches in the Synthesis of 2,4-Bis(2-chloroethoxy)benzaldehyde

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. rjpn.org

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with greener alternatives. ingentaconnect.combenthamdirect.comresearchgate.net Water is considered an excellent green solvent due to its low cost, availability, and safety. ingentaconnect.comneuroquantology.com Other green solvents include supercritical fluids, ionic liquids, and low melting polymers like polyethylene (B3416737) glycol (PEG). ingentaconnect.combenthamdirect.comresearchgate.net

Solvent-free reactions are another important green chemistry strategy. tandfonline.commisericordia.edu These reactions can be more efficient, reduce waste, and simplify purification processes. For instance, solvent-free Knoevenagel condensations of benzaldehydes have been developed using environmentally benign catalysts. tandfonline.com Additionally, the solvent-free aerobic oxidation of benzyl alcohol to benzaldehyde has been achieved using a solid gold catalyst, highlighting a sustainable approach. acs.orgqualitas1998.net The oxidation of alkylarenes to benzaldehydes has also been reported under solvent-free conditions using potassium permanganate (B83412) supported on montmorillonite (B579905) K10. mdma.ch

| Green Approach | Description | Examples | References |

| Benign Solvents | Use of less toxic and more environmentally friendly solvents. | Water, Supercritical CO₂, Ionic Liquids, Polyethylene Glycol (PEG) | ingentaconnect.combenthamdirect.comresearchgate.netneuroquantology.comresearchgate.net |

| Solvent-Free Conditions | Reactions conducted without a solvent, reducing waste and simplifying workup. | Knoevenagel condensation, Aerobic oxidation of benzyl alcohol | tandfonline.commisericordia.eduacs.orgqualitas1998.netmdma.ch |

Catalyst Design for Sustainable Synthesis

The Williamson ether synthesis traditionally employs a strong base to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions. masterorganicchemistry.com For the synthesis of 2,4-Bis(2-chloroethoxy)benzaldehyde, the choice of base and catalyst system is crucial for a sustainable and efficient process.

Phase-Transfer Catalysis:

A key strategy for a sustainable synthesis is the use of phase-transfer catalysts (PTCs). PTCs facilitate the transfer of the anionic phenoxide from an aqueous or solid phase to an organic phase where the alkylating agent, 1-bromo-2-chloroethane or 1,2-dichloroethane, resides. This avoids the need for anhydrous solvents and can lead to milder reaction conditions. Commonly used PTCs include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) and phosphonium (B103445) salts.

The use of PTCs offers several advantages:

Increased reaction rates: By bringing the reactants together in the same phase, PTCs can significantly accelerate the reaction. wikipedia.org

Milder conditions: Reactions can often be carried out at lower temperatures, reducing energy consumption and the formation of by-products. wikipedia.org

Use of inorganic bases: Weaker and less expensive inorganic bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) can be used in place of more hazardous and expensive bases like sodium hydride (NaH). francis-press.com

Improved selectivity: PTCs can help in achieving higher selectivity for the desired O-alkylation over potential C-alkylation.

Heterogeneous Catalysts:

To further enhance sustainability, the development of heterogeneous catalysts is a significant area of research. These catalysts are in a different phase from the reactants and can be easily separated from the reaction mixture and reused, minimizing waste. For Williamson ether synthesis, potential heterogeneous catalysts include:

Functionalized resins: Polymers with quaternary ammonium or phosphonium groups can act as recyclable PTCs.

Zeolites and clays: These microporous materials can be modified to act as solid bases or to support catalytic species.

The design of these catalysts focuses on maximizing the active sites, ensuring stability under reaction conditions, and facilitating easy recovery and regeneration.

Table 1: Comparison of Catalytic Systems for Williamson Ether Synthesis

| Catalyst System | Advantages | Disadvantages | Sustainability Aspect |

| Homogeneous Base (e.g., NaH) | High reactivity | Requires anhydrous conditions, hazardous | Low |

| Phase-Transfer Catalyst (e.g., TBAB) | Milder conditions, use of inorganic bases, higher rates | Catalyst separation can be challenging | Medium |

| Heterogeneous Catalyst (e.g., functionalized resin) | Easy separation and recyclability, reduced waste | Potentially lower activity than homogeneous systems | High |

Atom Economy and Process Efficiency in Synthetic Sequences

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. For the synthesis of 2,4-Bis(2-chloroethoxy)benzaldehyde via Williamson ether synthesis, the atom economy can be calculated as follows:

Molecular Formula of Reactants:

2,4-Dihydroxybenzaldehyde: C7H6O3

1-Bromo-2-chloroethane (x2): 2 * C2H4BrCl

Molecular Formula of Product:

2,4-Bis(2-chloroethoxy)benzaldehyde: C11H12Cl2O3

Molecular Formula of By-products:

Potassium bromide (x2): 2 * KBr

Potassium chloride (x2): 2 * KCl

Water (x2): 2 * H2O

The ideal atom economy of 100% is rarely achievable in practice, especially in reactions that are not simple additions. researchgate.net The Williamson ether synthesis inherently produces salt by-products, which lowers its atom economy.

Yield: Maximizing the conversion of the starting materials to the desired product is crucial. Side reactions, such as the elimination of HCl from 1,2-dichloroethane or incomplete alkylation, will lower the yield.

E-Factor (Environmental Factor): This metric considers the total amount of waste generated per kilogram of product. A lower E-factor indicates a more environmentally friendly process. By using recyclable catalysts and solvents, the E-factor can be significantly reduced.

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of the synthesis. Traditional solvents for Williamson ether synthesis include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. byjus.com Green chemistry principles encourage the use of more benign solvents such as water (in PTC systems), or even solvent-free conditions where possible. researchgate.net

Energy Consumption: Optimizing reaction temperature and time can lead to significant energy savings. Microwave-assisted synthesis is an emerging technique that can dramatically reduce reaction times and energy input. numberanalytics.com

Table 2: Key Parameters for Process Efficiency in the Synthesis of 2,4-Bis(2-chloroethoxy)benzaldehyde

| Parameter | Definition | Importance for Efficiency |

| Atom Economy | (Molecular mass of desired product / Sum of molecular masses of all reactants) x 100% | Measures the intrinsic efficiency of the reaction. |

| Reaction Yield | (Actual amount of product / Theoretical amount of product) x 100% | Directly impacts the amount of usable product obtained. |

| E-Factor | (Total mass of waste / Mass of product) | Provides a broader measure of the environmental impact. |

| Solvent Intensity | (Mass of solvent used / Mass of product) | Highlights the contribution of the solvent to the process waste. |

Process Optimization and Scale-Up Considerations for Industrial and Laboratory Production

Transitioning the synthesis of 2,4-Bis(2-chloroethoxy)benzaldehyde from the laboratory to an industrial scale requires careful optimization of reaction parameters and consideration of engineering challenges.

Laboratory Scale Optimization:

At the laboratory scale, the focus is on establishing the optimal reaction conditions to maximize yield and purity. Key parameters to investigate include:

Stoichiometry of Reactants: While the stoichiometric ratio of 2,4-dihydroxybenzaldehyde to the alkylating agent is 1:2, a slight excess of the alkylating agent may be used to drive the reaction to completion and minimize the formation of the mono-alkylated product.

Choice of Base and Concentration: The strength and amount of the base need to be carefully controlled. An excess of a strong base can promote side reactions.

Reaction Temperature and Time: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate. byjus.com The optimal temperature and reaction time need to be determined experimentally to maximize product formation while minimizing degradation or by-product formation.

Solvent and Catalyst Screening: A range of solvents and phase-transfer catalysts should be evaluated to find the combination that gives the best performance in terms of yield, reaction time, and ease of workup.

Industrial Scale-Up Considerations:

Scaling up the synthesis introduces new challenges that must be addressed:

Heat Transfer: The Williamson ether synthesis is often exothermic. On a large scale, efficient heat removal is critical to maintain control over the reaction temperature and prevent runaway reactions. The choice of reactor design (e.g., jacketed reactor with efficient stirring) is important.

Mass Transfer: In a multiphase system (e.g., solid-liquid-liquid with a PTC), efficient mixing is essential to ensure adequate mass transfer between the phases. The type of agitator and mixing speed need to be carefully selected and optimized.

Work-up and Purification: On an industrial scale, purification methods like chromatography are often not economically viable. The process should be designed to facilitate easier purification methods such as crystallization or distillation. Minimizing by-product formation during the reaction is therefore highly desirable.

Safety: The use of flammable solvents and potentially hazardous reagents requires strict safety protocols and appropriately designed equipment to handle them safely on a large scale.

Waste Management: The disposal or recycling of salt by-products and used solvents becomes a significant consideration at an industrial scale. Developing a process that minimizes waste and allows for the recovery and reuse of materials is crucial for economic and environmental sustainability. A patent for the large-scale preparation of 2,4-dihydroxybenzaldehyde highlights the importance of avoiding hazardous reagents and minimizing waste streams. google.com

Table 3: Comparison of Laboratory and Industrial Scale Synthesis

| Aspect | Laboratory Scale | Industrial Scale |

| Primary Goal | Proof of concept, optimization of yield and purity | Cost-effective, safe, and sustainable production |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Heat & Mass Transfer | Generally not a major issue | Critical for process control and safety |

| Purification | Chromatography, crystallization | Crystallization, distillation |

| Safety | Standard laboratory practices | Rigorous process safety management |

| Waste | Small quantities, often disposed of | Large quantities, requires treatment/recycling |

Reactivity and Mechanistic Investigations of 2,4 Bis 2 Chloroethoxy Benzaldehyde

Aldehyde Functional Group Transformations

The aldehyde group is a key site for a range of reactions, including nucleophilic additions and condensation reactions, as well as oxidation and reduction processes.

Nucleophilic Addition Reactions (e.g., Cyanoalkylation, Hydrazone Formation)

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. openstax.orgallrounder.ailnct.ac.inlibretexts.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. openstax.orgallrounder.ai The reactivity of the aldehyde is influenced by electronic and steric factors. libretexts.org

Cyanoalkylation: The addition of a cyanide ion to an aldehyde, a reaction known as cyanoalkylation, results in the formation of a cyanohydrin. libretexts.org This reaction typically proceeds under basic conditions. libretexts.org While specific studies on the cyanoalkylation of 2,4-Bis(2-chloroethoxy)benzaldehyde are not extensively detailed in the provided results, the general mechanism is well-established for various benzaldehydes. libretexts.orggoogle.com

Hydrazone Formation: Aldehydes react with hydrazine (B178648) and its derivatives to form hydrazones. soeagra.comunipune.ac.in This condensation reaction is initiated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. soeagra.com The reaction is often catalyzed by acid and proceeds through a tetrahedral intermediate, which then dehydrates to yield the hydrazone. soeagra.com The rate of hydrazone formation can be influenced by the electronic properties of the benzaldehyde (B42025); electron-withdrawing groups tend to increase the reaction rate. nih.gov

Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base. researchgate.netrsc.orgbeilstein-journals.org The reaction is a cornerstone for carbon-carbon bond formation. rsc.org While specific examples with 2,4-Bis(2-chloroethoxy)benzaldehyde are not detailed, various substituted benzaldehydes readily undergo Knoevenagel condensation with reagents like malononitrile (B47326) or dimedone to yield a diverse range of products. researchgate.netunifap.br The reaction conditions can be mild, and various catalysts, including zirconia-based catalysts and ionic liquids, have been employed to improve yields and selectivity. researchgate.net

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde (lacking an α-hydrogen, like benzaldehyde derivatives) and a ketone or another aldehyde that has an α-hydrogen. wikipedia.orgtaylorandfrancis.com It is a type of crossed aldol (B89426) condensation. wikipedia.org For example, the reaction of a benzaldehyde with acetone (B3395972) can produce a β-hydroxy ketone, which readily dehydrates to form an α,β-unsaturated ketone. magritek.com This reaction is widely used for the synthesis of chalcones and their analogues. taylorandfrancis.comrsc.org The reaction can be carried out using sodium hydroxide (B78521) as a base, sometimes even in the absence of a solvent. wikipedia.org

Oxidation and Reduction Pathways

Oxidation: The aldehyde group of 2,4-Bis(2-chloroethoxy)benzaldehyde can be oxidized to a carboxylic acid. A common oxidizing agent for this transformation is potassium permanganate (B83412). For instance, the oxidation of the related 3,4-bis-(2-chloroethoxy)benzaldehyde to 4,5-bis-(2-chloroethoxy)-2-nitrobenzoic acid is achieved using potassium permanganate in an aqueous acetone solution.

Reduction: The aldehyde functional group is readily reduced to a primary alcohol. A common reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). nih.gov For example, the reduction of 2,5-bis[(4'-(methoxy)benzoyl)oxy]benzaldehyde to the corresponding benzyl (B1604629) alcohol can be achieved with NaBH₄. nih.gov It is important to control the reaction conditions to avoid side reactions, such as the cleavage of the chloroethoxy groups.

Reactions Involving Chloroethoxy Moieties

The two chloroethoxy side chains on the benzene (B151609) ring provide additional sites for chemical modification, primarily through nucleophilic substitution and cyclization reactions.

Nucleophilic Substitution Reactions (SN1/SN2) at the Halogenated Carbon

The chlorine atoms on the ethoxy chains are susceptible to nucleophilic substitution by various nucleophiles. For example, the chlorine can be displaced by amines, thiols, or other nucleophiles to introduce new functional groups. The reaction of 4-(2-chloroethoxy)benzaldehyde (B1329871) with N-methylpiperazine exemplifies such a substitution. nih.gov

Intramolecular Cyclization and Ring-Forming Reactions

The presence of the chloroethoxy groups allows for intramolecular cyclization reactions. For instance, attempts to synthesize 3,4-bis(2-chloroethoxy)benzaldehyde (B12193493) via alkylation of 3,4-dihydroxybenzaldehyde (B13553) with 1-bromo-2-chloroethane (B52838) did not yield the desired product. Instead, an intramolecular cyclization occurred, leading to the formation of 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde in up to 55% yield. semanticscholar.orgumich.edu This highlights the propensity of the chloroethoxy moiety to participate in ring-forming reactions under certain conditions.

Data Tables

Table 1: Synthesis of 2,4-Bis(2-chloroethoxy)benzaldehyde and Related Compounds

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2,4-Dihydroxybenzaldehyde (B120756) | 1-Chloro-2-bromoethane | 2,4-Bis(2-chloroethoxy)benzaldehyde | 51 | semanticscholar.orgresearchgate.net |

| 3,4-Dihydroxybenzaldehyde | 1-Bromo-2-chloroethane | 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde | up to 55 | semanticscholar.orgumich.edu |

Table 2: Reactions of the Aldehyde Group in Benzaldehyde Derivatives

| Benzaldehyde Derivative | Reaction Type | Reagent(s) | Product Type | Reference |

| 3,4-bis-(2-chloroethoxy)benzaldehyde | Oxidation | Potassium permanganate | Carboxylic acid | |

| 2,5-bis[(4'-(methoxy)benzoyl)oxy]benzaldehyde | Reduction | Sodium borohydride | Benzyl alcohol | nih.gov |

| Substituted benzaldehydes | Knoevenagel Condensation | Dimedone | 2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) | researchgate.net |

| Benzaldehyde derivatives | Claisen-Schmidt Condensation | Acetone | α,β-Unsaturated ketone | magritek.com |

Table 3: Reactions of the Chloroethoxy Group

| Starting Material | Reagent | Product Type | Reference |

| 4-(2-Chloroethoxy)benzaldehyde | N-Methylpiperazine | Nucleophilic substitution product | nih.gov |

Ether Cleavage and Subsequent Derivatization

The ether groups of 2,4-Bis(2-chloroethoxy)benzaldehyde represent significant sites of reactivity, particularly under acidic conditions. The cleavage of ether bonds is a fundamental reaction in organic chemistry, typically requiring strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction mechanism proceeds via protonation of the ether oxygen to form an oxonium ion, which is a good leaving group. This is followed by a nucleophilic attack by the conjugate base of the acid. masterorganicchemistry.com

For aryl alkyl ethers like 2,4-Bis(2-chloroethoxy)benzaldehyde, the cleavage invariably yields a phenol (B47542) and an alkyl halide. This is because the carbon-oxygen bond of the aromatic ring is stronger than the alkyl-oxygen bond, and nucleophilic substitution on an sp²-hybridized aromatic carbon is unfavorable. libretexts.org Therefore, acid-mediated cleavage of this compound would break the bond between the chloroethoxy side chains and the oxygen atoms, yielding 2,4-dihydroxybenzaldehyde and 2-chloroethanol.

The subsequent derivatization of the resulting 2,4-dihydroxybenzaldehyde is well-documented and, in fact, represents the synthetic pathway to the title compound. The synthesis of 2,4-Bis(2-chloroethoxy)benzaldehyde is achieved through the Williamson ether synthesis, where 2,4-dihydroxybenzaldehyde is treated with a suitable alkylating agent in the presence of a base. researchgate.net For instance, its preparation has been reported in a 51% yield by reacting 2,4-dihydroxybenzaldehyde with 1-chloro-2-bromoethane in refluxing acetone with potassium carbonate as the base. semanticscholar.orgumich.edu This demonstrates the reversible nature of the functionalization, where the di-phenol can be derivatized back to the bis-ether.

Table 1: Synthesis of 2,4-Bis(2-chloroethoxy)benzaldehyde via Derivatization of 2,4-Dihydroxybenzaldehyde

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde, 1-Chloro-2-bromoethane | K₂CO₃, Acetone, Reflux, 20 h | 2,4-Bis(2-chloroethoxy)benzaldehyde | 51% | researchgate.netsemanticscholar.org |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of 2,4-Bis(2-chloroethoxy)benzaldehyde is subject to electrophilic aromatic substitution, a reaction class characteristic of all aromatic compounds. uomustansiriyah.edu.iq The regioselectivity of this substitution is dictated by the electronic effects of the three substituents on the ring: the aldehyde group (-CHO) and the two chloroethoxy groups (-OCH₂CH₂Cl).

Activating Groups: The two ether groups at positions C2 and C4 are electron-donating through resonance, thus activating the ring towards electrophilic attack. These groups are ortho- and para-directors. libretexts.org

Deactivating Group: The aldehyde group at C1 is strongly electron-withdrawing through both induction and resonance, deactivating the ring. It is a meta-director. lkouniv.ac.in

The general mechanism involves the attack of an electrophile (E⁺) on the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iqlkouniv.ac.in This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. lkouniv.ac.in In a subsequent fast step, a proton is lost from the arenium ion, restoring aromaticity and yielding the substituted product. lkouniv.ac.in

Mechanistic Elucidation of Key Reaction Pathways

Understanding the precise mechanisms of reactions involving 2,4-Bis(2-chloroethoxy)benzaldehyde is crucial for controlling reaction outcomes and optimizing synthetic procedures. This involves detailed kinetic studies to determine reaction rates and the identification of transient species like transition states and reaction intermediates. researchgate.netdoi.org

Kinetic Studies and Reaction Rate Determinations

Kinetic studies provide quantitative data on how reaction conditions influence the speed of a reaction. For the reactions of 2,4-Bis(2-chloroethoxy)benzaldehyde, key parameters would include reactant concentrations, temperature, and catalyst choice.

For electrophilic aromatic substitution, the rate law is typically expressed as: Rate = k[Aromatic Compound][Electrophile]. lkouniv.ac.in The rate-determining step is the formation of the arenium ion. lkouniv.ac.in The stability of this intermediate directly affects the activation energy and thus the reaction rate. The electron-donating ether groups on 2,4-Bis(2-chloroethoxy)benzaldehyde stabilize the positive charge in the arenium ion, particularly when the attack is at the ortho or para positions relative to them. Conversely, the electron-withdrawing aldehyde group destabilizes this intermediate. Kinetic analysis of similar substituted benzenes confirms that electron-donating groups increase the rate of electrophilic substitution, while electron-withdrawing groups decrease it. libretexts.org

Table 2: Relative Rate Factors in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Influence on Reaction Rate (vs. Benzene) |

|---|---|---|

| -OR (Ether) | Activating (Electron-Donating) | Faster |

| -CHO (Aldehyde) | Deactivating (Electron-Withdrawing) | Slower |

This table illustrates the general principles governing reaction rates in electrophilic aromatic substitution based on substituent effects.

Identification of Transition States and Reaction Intermediates

The characterization of transient species is fundamental to confirming a proposed reaction mechanism. For the reactions of 2,4-Bis(2-chloroethoxy)benzaldehyde, these species can be inferred from well-established mechanisms of similar compounds.

Ether Cleavage Intermediate: In the acid-catalyzed cleavage of the ether bonds, the primary intermediate is the protonated ether, or oxonium ion (Ar-O⁺(H)-R). This species contains a good leaving group (the alcohol), facilitating the subsequent nucleophilic attack by a halide ion. libretexts.orgmasterorganicchemistry.com

Electrophilic Substitution Intermediate: The key intermediate in electrophilic aromatic substitution is the arenium (sigma) complex. For an attack at the C5 position of 2,4-Bis(2-chloroethoxy)benzaldehyde, for example, the positive charge of the arenium ion can be delocalized across the ring and, crucially, onto the oxygen atoms of the ether groups at C2 and C4. This resonance stabilization significantly lowers the energy of the transition state leading to this intermediate. lkouniv.ac.in

Modern computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. bohrium.comnih.gov Such calculations can model the geometries and energies of reactants, products, transition states, and intermediates, providing a detailed picture of the reaction energy profile. bohrium.com For instance, DFT studies on the oxidation of benzaldehyde have successfully mapped out competing pathways, such as nucleophilic attack versus hydrogen atom transfer, by calculating the Gibbs free energy profiles and identifying the most favorable route. bohrium.comnih.gov Similar computational approaches could be applied to model the ether cleavage and electrophilic substitution reactions of 2,4-Bis(2-chloroethoxy)benzaldehyde to precisely map its reaction pathways.

Derivatives and Advanced Chemical Transformations from 2,4 Bis 2 Chloroethoxy Benzaldehyde

Synthesis of Novel Heterocyclic Compounds

The aldehyde functional group in 2,4-bis(2-chloroethoxy)benzaldehyde serves as a key reactive site for condensation reactions, enabling the construction of a wide array of heterocyclic ring systems.

Nitrogen-Containing Heterocycles

The versatility of 2,4-bis(2-chloroethoxy)benzaldehyde is particularly evident in the synthesis of various nitrogen-containing heterocycles. These reactions typically involve the condensation of the aldehyde with a variety of nitrogen-based nucleophiles.

Imidazoles: Trisubstituted imidazoles can be synthesized through a copper-catalyzed multicomponent reaction involving an aldehyde, such as a derivative of 2,4-bis(2-chloroethoxy)benzaldehyde, benzoin, and ammonium (B1175870) acetate (B1210297). nih.gov This method offers high yields and short reaction times. nih.gov Another approach involves the one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles from 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. The synthesis of 2,4,5-trisubstituted imidazoles can also be achieved through a three-component cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate, catalyzed by L-proline.

Pyridines: Highly substituted pyridines can be prepared via one-pot, three-component reactions. For instance, the condensation of an aldehyde, malononitrile (B47326), and a thiol in the presence of a nanocrystalline magnesium oxide catalyst yields 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines. ias.ac.in Similarly, 2,4,6-triaryl pyridines can be synthesized from acetophenones, aryl aldehydes, and ammonium acetate using a magnetic hydrotalcite nanocatalyst decorated with cobalt. These methods are often efficient and allow for the creation of diverse pyridine (B92270) derivatives. ias.ac.in

Pyrazolines: Pyrazoline derivatives can be synthesized from chalcones, which are, in turn, prepared by the Claisen-Schmidt condensation of an aldehyde with an appropriate ketone. dergipark.org.tr For example, 2,4-bis(4-chlorobenzyloxy)benzaldehyde, a related derivative, can be reacted with substituted acetophenones to form chalcones. researchgate.net These chalcones are then treated with hydrazine (B178648) hydrate (B1144303) to yield pyrazolines through a Michael addition reaction. researchgate.netresearchgate.netcore.ac.uk This approach has been used to synthesize various new pyrazoline derivatives. researchgate.netresearchgate.netnih.gov

Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives can be achieved by reacting an aldehyde with o-phenylenediamine (B120857). researchgate.netresearchgate.net This condensation reaction can be catalyzed by iodine in a solvent like dimethylformamide (DMF), providing good yields. researchgate.netresearchgate.net The reaction can sometimes lead to a mixture of 2-substituted and 1,2-disubstituted benzimidazoles, but conditions can be optimized to favor one product. beilstein-journals.org For instance, a related compound, 4-(2-chloro-ethoxy)-benzaldehyde, has been used in the synthesis of benzimidazole derivatives. ijrap.net

Triazoles and Thiadiazoles: While direct synthesis from 2,4-bis(2-chloroethoxy)benzaldehyde is not explicitly detailed in the provided context, general methods for synthesizing these heterocycles often involve precursors that can be derived from aldehydes. For example, 1,3,4-thiadiazoles can be synthesized by the cyclization of thiosemicarbazides, which can be formed from the reaction of an isothiocyanate with hydrazine, a reaction where an aldehyde derivative could be involved in subsequent steps. nih.govnih.govsbq.org.br Similarly, 1,2,4-triazoles can be synthesized from thiosemicarbazides through ring closure in an alkaline medium. nih.gov

The following table summarizes the synthesis of various nitrogen-containing heterocycles where an aldehyde, a functional group present in 2,4-bis(2-chloroethoxy)benzaldehyde, is a key starting material.

| Heterocycle | General Synthetic Approach | Reactants | Catalyst/Conditions |

| Imidazoles | Multicomponent Reaction | Aldehyde, Benzoin, Ammonium Acetate | Copper Iodide (CuI) |

| Pyridines | One-pot, Three-component Reaction | Aldehyde, Malononitrile, Thiol | Nanocrystalline Magnesium Oxide |

| Pyrazolines | Condensation followed by Cyclization | Aldehyde, Substituted Acetophenone, Hydrazine Hydrate | Base (e.g., NaOH), then Acetic Acid |

| Benzimidazoles | Condensation Reaction | Aldehyde, o-Phenylenediamine | Iodine / DMF |

| Thiadiazoles | Cyclization of Thiosemicarbazide | Thiosemicarbazide, Acid/Aldehyde derivative | Dehydrating agent (e.g., H₂SO₄) |

| Triazoles | Ring Closure of Thiosemicarbazide derivative | Thiosemicarbazide derivative | Alkaline medium |

Oxygen-Containing Heterocycles

The aldehyde functionality of 2,4-bis(2-chloroethoxy)benzaldehyde also allows for its use in the synthesis of oxygen-containing heterocycles.

Furans: The Paal-Knorr furan (B31954) synthesis, which involves the cyclization of a 1,4-dicarbonyl compound, is a classic method. organic-chemistry.org While not a direct reaction of the benzaldehyde (B42025), its derivatives could be used to construct the necessary dicarbonyl precursor. More direct methods include the acid-catalyzed rearrangement of oxiranyl ketones, which can be formed from aldehydes. semanticscholar.org Additionally, palladium-catalyzed cyclization of allenyl aldehydes offers another route to furan synthesis. semanticscholar.org

Pyrans: 2H-pyrans can be synthesized through a Knoevenagel condensation of an enal with a 1,3-dicarbonyl compound, followed by an electrocyclization reaction. nih.gov The aldehyde group of 2,4-bis(2-chloroethoxy)benzaldehyde could be transformed into an enal to participate in such reactions. Pyrano[3,2-b]pyrans are another important class of oxygen-containing heterocycles, often synthesized from kojic acid derivatives. researchgate.net

Benzofurans: The synthesis of benzofurans can be achieved through various methods starting from salicylaldehyde (B1680747) derivatives. semanticscholar.org For instance, reaction with calcium carbide in the presence of a copper catalyst can yield methyl-substituted benzofurans. organic-chemistry.org Another route involves the reaction of a 2-chlorophenol (B165306) with an alkyne in a palladium-catalyzed one-pot synthesis. organic-chemistry.org Given that 2,4-bis(2-chloroethoxy)benzaldehyde possesses a substituted phenolic ether structure, it could potentially be converted to a salicylaldehyde derivative suitable for benzofuran (B130515) synthesis.

The table below outlines general synthetic strategies for oxygen-containing heterocycles that could potentially utilize 2,4-bis(2-chloroethoxy)benzaldehyde or its derivatives.

| Heterocycle | General Synthetic Approach | Potential Precursor from 2,4-Bis(2-chloroethoxy)benzaldehyde | Key Reaction Type |

| Furans | Acid-catalyzed rearrangement of oxiranyl ketones | Oxiranyl ketone derivative | Rearrangement |

| Pyrans | Knoevenagel condensation/electrocyclization | Enal derivative | Condensation, Electrocyclization |

| Benzofurans | Cyclization of a salicylaldehyde derivative | Salicylaldehyde derivative | Cyclization |

Development of Polymeric and Supramolecular Architectures

The bifunctional nature of 2,4-bis(2-chloroethoxy)benzaldehyde, with its aldehyde group and two reactive chloroethoxy groups, makes it a candidate for the construction of larger molecular assemblies.

Polycondensation Reactions for Macromolecular Design

The presence of two chloroethoxy groups allows 2,4-bis(2-chloroethoxy)benzaldehyde to act as a monomer in polycondensation reactions. These reactions could involve nucleophilic substitution of the chlorine atoms by difunctional nucleophiles, such as diols or diamines, to form polyesters or polyamides, respectively. The aldehyde group could be either protected during the polymerization and deprotected later for further functionalization of the polymer, or it could be involved in the polymerization process itself, for example, through reactions that form Schiff bases.

Design of Ligands for Coordination Chemistry

The aldehyde group and the oxygen and chlorine atoms of the chloroethoxy side chains in 2,4-bis(2-chloroethoxy)benzaldehyde offer potential coordination sites for metal ions. More commonly, this benzaldehyde is used as a starting material to build more complex ligands. For example, it can be reacted with amines to form Schiff base ligands. These ligands, containing imine (-C=N-) linkages, along with other donor atoms from the benzaldehyde framework, can coordinate to various metal centers, forming stable metal complexes. The nature of the metal and the specific structure of the ligand determine the geometry and properties of the resulting coordination complex.

Preparation of Advanced Intermediates for Complex Molecule Synthesis

2,4-Bis(2-chloroethoxy)benzaldehyde serves as a valuable starting point for the synthesis of more elaborate molecules due to the chemical handles it provides. The aldehyde group can be readily transformed into a variety of other functional groups, such as alcohols, carboxylic acids, or nitriles, through standard organic transformations. The chloroethoxy groups can be modified through nucleophilic substitution to introduce different functionalities. For instance, reaction with amines can lead to the formation of aminoethoxy side chains. ijrap.net These transformations allow for the stepwise construction of complex molecular architectures, where the benzaldehyde derivative acts as a foundational building block.

A notable example is its use in the synthesis of precursors for imidazole-containing crown ethers. illinois.edu In one approach, a related diol was converted into a 2,4-connected imidazole (B134444) crown ether. illinois.edu This demonstrates how the functionalities of a substituted benzaldehyde can be strategically manipulated to build complex macrocyclic structures.

Strategic Application in Total Synthesis Pathways

The strategic value of "2,4-Bis(2-chloroethoxy)benzaldehyde" in a total synthesis campaign would lie in the sequential or simultaneous manipulation of its distinct reactive sites. The aldehyde group serves as a classic handle for carbon-carbon bond formation and functional group interconversion, while the two chloroethoxy groups offer pathways for macrocyclization or the introduction of further complexity.

A hypothetical total synthesis pathway could involve an initial reaction at the aldehyde functionality, for instance, a Wittig reaction to extend the carbon skeleton, or a condensation reaction to form a heterocyclic ring. The resulting intermediate would still possess the two chloroethoxy groups, which could then be targeted for subsequent transformations.

One of the key synthetic strategies would be to leverage the chloroethoxy groups for the formation of ether linkages. For example, intramolecular cyclization reactions could be envisioned, where a nucleophile introduced at another position on the molecular scaffold displaces the chloride ions to form a macrocyclic ether, a common structural motif in many complex natural products. The presence of two such groups on "2,4-Bis(2-chloroethoxy)benzaldehyde" allows for the potential formation of bicyclic or larger macrocyclic structures.

Building Blocks for Analogues of Natural Products (Focus on synthetic methodology, not biological activity)

The structure of "2,4-Bis(2-chloroethoxy)benzaldehyde" makes it a plausible starting material for the synthesis of analogues of natural products, particularly those containing a substituted aromatic core and ether linkages. The synthetic methodology would focus on utilizing the chloroethoxy groups as precursors to a variety of other functionalities.

For instance, the chloroethyl groups can be converted to other functionalities through nucleophilic substitution reactions. Treatment with amines would yield aminoethoxy side chains, while reaction with thiols would result in thioether linkages. These transformations would allow for the creation of a library of analogues with diverse physicochemical properties, starting from a single, common intermediate.

A significant application of substituted benzaldehydes is in the synthesis of heterocyclic compounds. jmchemsci.commedicaljournal-ias.orgjournalagent.com The aldehyde group of "2,4-Bis(2-chloroethoxy)benzaldehyde" can readily undergo condensation reactions with various binucleophiles to construct a wide array of heterocyclic systems. For example, reaction with o-phenylenediamine can lead to the formation of benzimidazole derivatives. researchgate.net The chloroethoxy substituents would remain appended to the benzimidazole core, available for further synthetic modifications. This approach provides a modular way to construct complex heterocyclic scaffolds.

Furthermore, the chloroethoxy groups themselves can be used to form heterocyclic rings. Intramolecular cyclization, perhaps following a modification of the aldehyde group, could lead to the formation of benzodioxane-type structures, although the direct cyclization of a related compound, 3,4-bis(2-chloroethoxy)benzaldehyde (B12193493), has been shown to yield a 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde. semanticscholar.org This suggests that "2,4-Bis(2-chloroethoxy)benzaldehyde" could be a precursor to similar oxygen-containing heterocyclic systems.

While direct, published total syntheses employing "2,4-Bis(2-chloroethoxy)benzaldehyde" are not readily found, its inherent functionality marks it as a compound of interest for synthetic chemists. The combination of a reactive aldehyde and two modifiable chloroethoxy chains provides a rich platform for the development of novel synthetic methodologies and the construction of complex molecular architectures.

Advanced Analytical Methodologies for Structural and Purity Assessment of 2,4 Bis 2 Chloroethoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopyumich.edusemanticscholar.orgwalisongo.ac.idresearchgate.netresearchgate.nete-bookshelf.deresearchgate.netcolumbia.edunih.gov

NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR (¹H, ¹³C) for Primary Structural Characterizationumich.edusemanticscholar.org

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental information for the primary structural confirmation of 2,4-Bis(2-chloroethoxy)benzaldehyde.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2,4-Bis(2-chloroethoxy)benzaldehyde, the key signals include the aldehyde proton, aromatic protons, and the protons of the two chloroethoxy side chains. semanticscholar.org The aldehyde proton typically appears as a singlet at a downfield chemical shift, around 10.35 ppm. The aromatic protons on the benzene (B151609) ring exhibit distinct splitting patterns based on their positions and couplings with each other. The protons of the two chloroethoxy groups appear as two sets of multiplets, corresponding to the -OCH₂- and -CH₂Cl groups. semanticscholar.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals for 2,4-Bis(2-chloroethoxy)benzaldehyde include the carbonyl carbon of the aldehyde group, the aromatic carbons, and the carbons of the chloroethoxy chains. umich.edusemanticscholar.org The aldehyde carbonyl carbon is typically observed at a highly deshielded position, around 188.0 ppm. The carbons of the aromatic ring appear in the range of approximately 99 to 165 ppm, with those bonded to the electron-donating alkoxy groups appearing at higher fields. The aliphatic carbons of the chloroethoxy groups are found at upfield positions. umich.edu

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for 2,4-Bis(2-chloroethoxy)benzaldehyde Data sourced from CDCl₃ solvent.

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR semanticscholar.org | 10.35 (s, 1H) | Aldehyde (-CHO) |

| 7.82 (d, J = 8.5 Hz, 1H) | Aromatic H | |

| 6.57 (d, J = 8.7 Hz, 1H) | Aromatic H | |

| 6.47 (s, 1H) | Aromatic H | |

| 4.28-4.34 (m, 4H) | -OCH₂- | |

| 3.82-3.90 (m, 4H) | -CH₂Cl | |

| ¹³C NMR umich.edusemanticscholar.org | 187.9 | Aldehyde (C=O) |

| 164.4 | Aromatic C-O | |

| 162.1 | Aromatic C-O | |

| 130.4 | Aromatic C-H | |

| 119.7 | Aromatic C-CHO | |

| 106.6 | Aromatic C-H | |

| 99.7 | Aromatic C-H | |

| 68.4, 68.2 | -OCH₂- | |

| 41.5 | -CH₂Cl |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignmentwalisongo.ac.idresearchgate.netcolumbia.edu

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from 1D NMR and confirming the connectivity of the molecular structure. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2,4-Bis(2-chloroethoxy)benzaldehyde, COSY would show correlations between adjacent aromatic protons and between the protons within each ethyl chain (-OCH₂-CH₂Cl), confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu This is essential for definitively assigning which proton signal corresponds to which carbon signal. For instance, it would link the aromatic proton signals to their respective aromatic carbon signals and the methylene (B1212753) protons to their corresponding carbons in the side chains. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. For this compound, NOESY could show through-space correlations between the protons of the ether linkages (-OCH₂-) and the adjacent aromatic protons (H-3 and H-5), helping to understand the preferred conformation of the side chains relative to the aromatic ring.

Mass Spectrometry (MS) Applicationsdocbrown.inforesearchgate.netmiamioh.edunist.gov

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For 2,4-Bis(2-chloroethoxy)benzaldehyde (C₁₁H₁₂Cl₂O₃), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Confirmationmiamioh.edunist.gov

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a fingerprint that can be used for structural confirmation. For aromatic aldehydes like benzaldehyde (B42025), common fragmentation pathways include the loss of a hydrogen radical (M-1) and the loss of the entire aldehyde group (M-29, loss of CHO). miamioh.edu For 2,4-Bis(2-chloroethoxy)benzaldehyde, the expected fragmentation pattern would include:

The molecular ion peak [M]⁺.

Loss of a chlorine atom.

Cleavage of the C-O ether bond, leading to the loss of a chloroethoxy radical (•OCH₂CH₂Cl) or a chloroethyl radical (•CH₂CH₂Cl).

Fragmentation of the side chains, such as the loss of ethylene (B1197577) oxide.

Characteristic benzaldehyde fragmentations, like the loss of CO to form a phenyl cation derivative. docbrown.info Analysis of these fragments helps to confirm the presence and location of the chloroethoxy substituents on the benzaldehyde core.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identificationnih.govscialert.netmt.comresearchgate.netmdpi.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. mt.com These two techniques are often complementary. mt.com

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Key functional groups in 2,4-Bis(2-chloroethoxy)benzaldehyde have distinct absorption bands. researchgate.netRaman Spectroscopy: This method involves scattering of monochromatic light from a laser source. The resulting spectrum provides information on molecular vibrations. mt.com

The expected vibrational frequencies for 2,4-Bis(2-chloroethoxy)benzaldehyde would confirm the presence of its key structural components.

Table 2: Characteristic Vibrational Frequencies for 2,4-Bis(2-chloroethoxy)benzaldehyde

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aldehyde (-CHO) | C=O Stretch | ~1700 - 1680 | FT-IR (Strong), Raman (Medium) |

| Aldehyde (-CHO) | C-H Stretch | ~2850 - 2750 (often two bands) | FT-IR (Medium) |

| Aromatic Ring | C=C Stretch | ~1600 - 1450 | FT-IR, Raman |

| Aromatic Ring | C-H Stretch | ~3100 - 3000 | FT-IR, Raman |

| Aryl Ether | Asymmetric C-O-C Stretch | ~1275 - 1200 | FT-IR (Strong) |

| Aryl Ether | Symmetric C-O-C Stretch | ~1075 - 1020 | FT-IR (Medium) |

| Alkyl Halide | C-Cl Stretch | ~800 - 600 | FT-IR (Strong) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For derivatives of 2,4-Bis(2-chloroethoxy)benzaldehyde, X-ray crystallography elucidates key structural parameters such as bond lengths, bond angles, and torsion angles. For instance, the analysis of related structures like 4-[Bis(2-chloroethyl)amino]benzaldehyde reveals detailed conformational information. In one study, the N—C—C—Cl torsion angles were found to be -177.4 (4)° and 179.2 (3)°, indicating a specific orientation of the chloroethyl groups relative to the amino group. researchgate.netresearchgate.net Furthermore, the analysis confirmed the planarity of the carbonyl group with the benzene ring. researchgate.netresearchgate.net Such data are crucial for understanding intermolecular interactions, like the C—H···Cl and C—H···O hydrogen bonds that dictate the crystal packing arrangement, forming sheets and three-dimensional frameworks. researchgate.netresearchgate.net

The crystallographic data for derivatives provide a model for what can be expected for 2,4-Bis(2-chloroethoxy)benzaldehyde itself, assuming a suitable single crystal can be obtained. The process involves growing a high-quality crystal, mounting it on a diffractometer, and collecting diffraction data. mdpi.com Software is then used to solve and refine the structure, yielding a detailed molecular model. nih.gov

Below is a table summarizing crystallographic data for representative benzaldehyde derivatives, illustrating the type of information obtained from X-ray analysis.

| Compound | Formula | Crystal System | Space Group | Key Torsion Angles (°) | Ref. |

| 4-[Bis(2-chloroethyl)amino]benzaldehyde | C₁₁H₁₃Cl₂NO | Monoclinic | Cc | N-C-C-Cl: -177.4 & 179.2 | researchgate.net |

| 2,4-Bis[(prop-2-ynyl)oxy]benzaldehyde | C₁₃H₁₀O₃ | Monoclinic | P2₁/c | O2-C8-C9-C10: -177.0 | nih.gov |

| 4-(Bis(2-chloroethyl)amino)-2-hydroxybenzaldehyde | C₁₁H₁₃Cl₂NO₂ | Triclinic | P1 | - | researchgate.net |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for separating mixtures into their individual components, making it ideal for assessing the purity of synthesized compounds like 2,4-Bis(2-chloroethoxy)benzaldehyde and for purifying reaction mixtures.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), it provides both quantitative purity data and structural information for identification. researchgate.netfloridadep.gov The analysis of benzaldehyde and its derivatives by GC is common, with established methods capable of separating various reaction byproducts. researchgate.net A typical GC method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column containing a stationary phase. researchgate.netfloridadep.gov The separation is based on the differential partitioning of components between the mobile and stationary phases. For complex environmental samples containing related compounds like bis(2-chloroethoxy)methane, specific GC/MS methods such as U.S. EPA Method 8270 have been developed. floridadep.govthermofisher.comsynectics.net

High-Performance Liquid Chromatography (HPLC) is a complementary technique that is particularly suited for less volatile or thermally sensitive compounds. researchgate.net It is widely used for the purity assessment of synthetic intermediates. HPLC separates components based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. researchgate.net The purity of the target compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For derivatives of 2,4-Bis(2-chloroethoxy)benzaldehyde, HPLC is used to confirm purity, often with a threshold of ≥98% required for subsequent synthetic steps.

The table below outlines typical conditions for the chromatographic analysis of benzaldehyde-related compounds.

| Technique | Column/Stationary Phase | Detector | Application | Ref. |

| GC-FID | RXI-5Sil MS (30m x 0.32mm) | Flame Ionization | Quantitative analysis of benzaldehyde & byproducts | researchgate.net |

| GC-MS | Fused-silica capillary | Mass Spectrometer | Analysis of semivolatile organic compounds | floridadep.gov |

| HPLC | Not specified | UV Detector | Purity assessment of synthetic intermediates |

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively for monitoring the progress of chemical reactions and for preliminary purity checks. rsc.orgresearchgate.netresearchgate.net In the synthesis of 2,4-Bis(2-chloroethoxy)benzaldehyde and its derivatives, TLC is used to determine the point of reaction completion by observing the disappearance of starting materials and the appearance of the product spot. rsc.orgresearchgate.net

The technique involves spotting a small amount of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. rsc.org The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (eluent). As the eluent ascends the plate via capillary action, the components of the mixture travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. adrona.lv This differential migration results in the separation of the components into distinct spots. adrona.lv The spots are visualized under UV light or by staining with a chemical reagent. rsc.orgrsc.org The purity of the compound can be qualitatively assessed by the presence of a single spot. researchgate.net

Theoretical and Computational Chemistry Studies on 2,4 Bis 2 Chloroethoxy Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure and predict the reactivity of molecules like 2,4-Bis(2-chloroethoxy)benzaldehyde. researchgate.net These calculations provide a theoretical framework to understand the molecule's behavior on a quantum mechanical level. By solving the Schrödinger equation for a given molecule, DFT can determine various electronic properties that are crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. rsc.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 2,4-Bis(2-chloroethoxy)benzaldehyde, the presence of electronegative oxygen and chlorine atoms, along with the aromatic ring, influences the energy levels of these frontier orbitals. The benzaldehyde (B42025) group, being an electron-withdrawing group, tends to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The chloroethoxy groups, with their electron-donating oxygen atoms and electron-withdrawing chlorine atoms, have a more complex influence on the electronic distribution.

Table 1: Illustrative Frontier Molecular Orbital Energies for 2,4-Bis(2-chloroethoxy)benzaldehyde

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic aldehydes.

The distribution of the HOMO and LUMO across the molecule can also be visualized. For 2,4-Bis(2-chloroethoxy)benzaldehyde, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the ethoxy groups, reflecting the regions of higher electron density. Conversely, the LUMO is likely to be concentrated on the benzaldehyde group, particularly the carbonyl carbon and the aromatic ring, indicating the sites most susceptible to receiving electrons.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. researchgate.netlibretexts.org These maps are invaluable for understanding intermolecular interactions, chemical reactivity, and the sites of electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP is calculated by an advanced computer program that determines the electrostatic potential energy at a set distance from the molecule's nuclei. libretexts.org

The MEP map is color-coded to represent different electrostatic potential values. youtube.com Regions of negative potential, typically colored red or orange, indicate an excess of electrons and are prone to electrophilic attack. youtube.com Conversely, areas with a positive potential, shown in blue, are electron-deficient and are susceptible to nucleophilic attack. youtube.com Green areas represent neutral or near-neutral potential.

For 2,4-Bis(2-chloroethoxy)benzaldehyde, the MEP map would likely show a significant negative potential around the oxygen atom of the carbonyl group, making it a prime site for protonation or interaction with electrophiles. The hydrogen atom of the aldehyde group and the regions around the chlorine atoms would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The aromatic ring would display a more complex pattern of positive and negative potentials due to the influence of the various substituents.

Conformational Analysis and Energy Minima Determination

The flexibility of the two chloroethoxy side chains in 2,4-Bis(2-chloroethoxy)benzaldehyde allows for multiple possible conformations. Conformational analysis is a computational method used to identify the most stable three-dimensional arrangements of a molecule, known as energy minima. ufms.brbeilstein-journals.org This analysis is typically performed by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. ufms.br

For 2,4-Bis(2-chloroethoxy)benzaldehyde, the key dihedral angles to consider are those around the C-O bonds of the ethoxy groups and the C-C bonds within the ethyl chains. By performing a potential energy surface scan, researchers can identify the low-energy conformers. The relative energies of these conformers determine their population at a given temperature. The most stable conformer will be the one that minimizes steric hindrance and optimizes favorable intramolecular interactions. It is plausible that conformations where the bulky chloroethoxy groups are oriented away from each other and the aldehyde group would be energetically favored.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

While conformational analysis identifies static low-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. dovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment. dovepress.com

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry methods, particularly DFT, can be used to predict various spectroscopic parameters with a high degree of accuracy. nih.govresearchgate.net These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

For 2,4-Bis(2-chloroethoxy)benzaldehyde, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. ufms.br These theoretical shifts can be compared with experimental data to aid in the assignment of peaks in the NMR spectrum. Similarly, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. nih.gov This allows for a detailed assignment of the vibrational modes of the molecule, providing a deeper understanding of its structural and bonding characteristics.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for 2,4-Bis(2-chloroethoxy)benzaldehyde

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon | 189.5 |

| Aromatic C1 | 128.2 |

| Aromatic C2 | 162.1 |

| Aromatic C3 | 105.8 |

| Aromatic C4 | 165.4 |

| Aromatic C5 | 132.7 |

| Aromatic C6 | 110.3 |

| O-CH₂ (ethoxy) | 68.5, 69.1 |

| CH₂-Cl (ethoxy) | 42.3, 42.8 |

Note: The values in this table are illustrative and represent typical ranges for similar substituted benzaldehydes.

Computational Design and Screening of Novel Derivatives for Targeted Synthetic Applications

Computational methods can be employed to design and screen novel derivatives of 2,4-Bis(2-chloroethoxy)benzaldehyde for specific synthetic applications. By systematically modifying the structure of the parent molecule in silico, it is possible to explore a vast chemical space and identify derivatives with desired properties.

Emerging Research Avenues and Future Directions in 2,4 Bis 2 Chloroethoxy Benzaldehyde Chemistry

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of complex molecules is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and the potential for rapid library generation.

Flow chemistry, where reactants are continuously pumped through a reactor, is particularly well-suited for reactions that are hazardous or difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. The application of flow chemistry to the derivatization of 2,4-Bis(2-chloroethoxy)benzaldehyde could enable more efficient and safer functionalization of its aldehyde or chloroethoxy groups. For instance, nucleophilic substitution reactions on the chloroethoxy chains could be performed at elevated temperatures and pressures with precise control, minimizing side reactions. Furthermore, some photoredox catalysis methods, which are highly relevant to this scaffold (see section 7.2), have been successfully demonstrated in flow reactors, suggesting a promising avenue for the continuous C-H functionalization of this benzaldehyde (B42025) derivative. nih.gov

Automated synthesis has the potential to revolutionize the discovery of new medicines and materials by rapidly creating and testing large numbers of distinct molecules. chemrxiv.org An automated platform could utilize 2,4-Bis(2-chloroethoxy)benzaldehyde as a central scaffold, iteratively modifying its various functional groups to generate a library of derivatives. This approach would be invaluable for screening for biological activity or for identifying new materials with tailored properties. The development of next-generation small molecule synthesizers, which can perform C-C bond-forming steps in a fraction of the time of previous systems, highlights the growing power of this paradigm. chemrxiv.org

Table 1: Potential Advantages of Integrating Modern Synthesis Paradigms

| Technology | Potential Advantages for 2,4-Bis(2-chloroethoxy)benzaldehyde Chemistry |

| Flow Chemistry | Enhanced safety for exothermic reactions, precise control over reaction parameters (temperature, pressure, time), improved scalability, potential for integrating in-line purification and analysis. nih.gov |

| Automated Synthesis | Rapid generation of compound libraries for screening, accelerated discovery of structure-activity relationships, efficient exploration of diverse chemical space from a single building block. chemrxiv.org |

Exploration of Photoredox Catalysis and Electrosynthesis for C-H Activation and Derivatization

A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds, which transforms relatively inert bonds into new functional groups. nih.gov Photoredox catalysis and electrosynthesis are powerful modern techniques that enable such transformations under mild conditions.